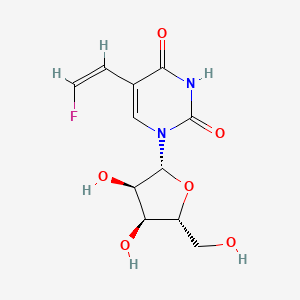
2'-Deoxy-N-(3-oxo-1-propenyl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the cytidine base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine typically involves the modification of deoxycytidine. One common method includes the reaction of deoxycytidine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group. The reaction is usually carried out in an aqueous or organic solvent with a suitable catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the 3-oxo-1-propenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cytidine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs with different functional groups.
科学的研究の応用
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA modification and repair mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes involved in DNA synthesis, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the 3-oxo-1-propenyl modification.
5-Aza-2’-deoxycytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine: A similar compound with the modification on adenosine instead of cytidine.
Uniqueness
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other nucleoside analogs.
特性
分子式 |
C12H15N3O5 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
(E)-3-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]prop-2-enal |
InChI |
InChI=1S/C12H15N3O5/c16-5-1-3-13-10-2-4-15(12(19)14-10)11-6-8(18)9(7-17)20-11/h1-5,8-9,11,17-18H,6-7H2,(H,13,14,19)/b3-1+/t8-,9+,11+/m0/s1 |
InChIキー |
YNSCAHIKWMTQMP-CZBLIFJMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N/C=C/C=O)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC=CC=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)


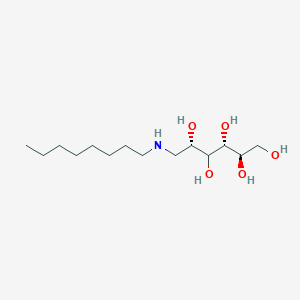
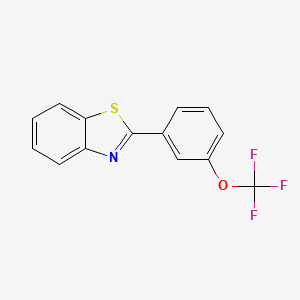

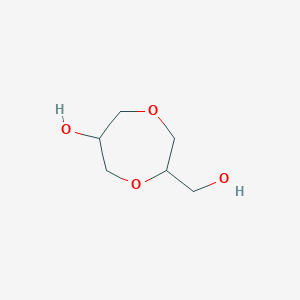
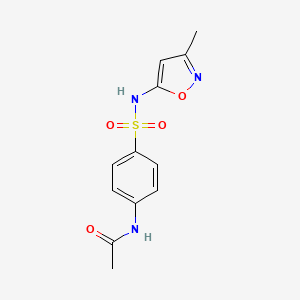

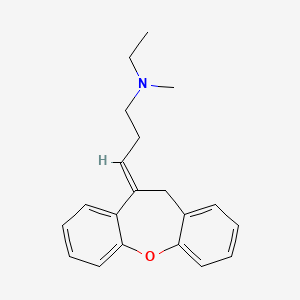
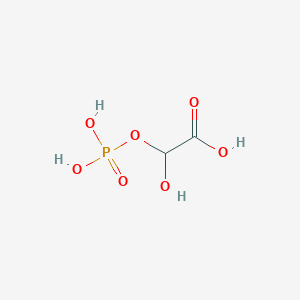
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
